molecular formula C13H14ClN3O B2421480 2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride CAS No. 82830-39-5

2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride

Cat. No.: B2421480
CAS No.: 82830-39-5
M. Wt: 263.73
InChI Key: ODHGSGCIZOUDTK-UHFFFAOYSA-N
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Description

2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazo[1,5-c]pyrimidine core with a benzyl group and a chloride ion

Properties

IUPAC Name

2-benzyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-2-ium-5-one;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.ClH/c17-13-14-7-6-12-9-15(10-16(12)13)8-11-4-2-1-3-5-11;/h1-5,9-10H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHGSGCIZOUDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)N2C1=C[N+](=C2)CC3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with benzyl chloride under basic conditions to form the benzylated intermediate. This intermediate is then subjected to cyclization using a suitable reagent, such as phosphorus oxychloride (POCl3), to yield the desired imidazo[1,5-c]pyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazo[1,5-c]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl chloride (C6H5CH2Cl), phosphorus oxychloride (POCl3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride is unique due to its specific substitution pattern and the presence of the benzyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Biological Activity

2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride (CAS Number: 82830-39-5) is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings.

The molecular formula of this compound is C13H14ClN3OC_{13}H_{14}ClN_{3}O with a molecular weight of 263.72 g/mol. Its structure includes an imidazo-pyrimidine core which is essential for its biological interactions.

PropertyValue
CAS Number82830-39-5
Molecular FormulaC13H14ClN3O
Molecular Weight263.72 g/mol
Purity≥95%

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, pyrimidine derivatives have been shown to inhibit the growth of various bacterial strains. A comparative analysis of similar compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo-pyrimidine derivatives has been documented in several studies. For instance, the synthesis of new fused pyrimidines has shown promising anti-inflammatory effects in vitro. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays. One study evaluated its effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Case Study: Anticancer Activity
In a recent study published in PubMed, the compound was tested against HT29 and DU145 cell lines. The findings revealed that at concentrations of 10 µM and higher, there was a statistically significant reduction in cell proliferation compared to control groups .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may involve:

  • Inhibition of Key Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis.
  • Interaction with Cellular Targets : The imidazo-pyrimidine scaffold may interact with various cellular receptors or enzymes critical for cancer cell proliferation and survival.

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